(Z)-2-Nonenyl propionate
Description
(Z)-2-Nonenyl propionate (C₁₂H₂₂O₂; exact mass: 198.1480538 g/mol ) is a semiochemical compound characterized by a nine-carbon alkyl chain with a Z-configured double bond at the second position and a terminal propionate ester group. It is best known as a sex pheromone produced by virgin females of the red flour beetle (Tribolium castaneum), where it plays a critical role in attracting male conspecifics . Its bioactivity is highly structure-dependent: saturation of the double bond abolishes pheromonal activity, while hydrolysis of the ester group reduces potency by ~30%, indicating that both the unsaturated hydrocarbon chain and the ester moiety are essential for optimal function .
Properties
CAS No. |
94109-98-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
[(Z)-non-2-enyl] propanoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-14-12(13)4-2/h9-10H,3-8,11H2,1-2H3/b10-9- |
InChI Key |
FFZSUDLXHLWPMI-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCC/C=C\COC(=O)CC |
Canonical SMILES |
CCCCCCC=CCOC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Nonenyl propionate typically involves the esterification reaction between (Z)-2-Nonenol and propionic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester, followed by purification through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of (Z)-2-Nonenyl propionate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of immobilized catalysts and advanced separation techniques, such as fractional distillation, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a key reaction for esters, breaking the ester bond into carboxylic acid and alcohol. For (Z)-2-Nonenyl propionate, two primary pathways exist:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H⁺ (e.g., HCl), elevated temperature | Non-2-enol (alcohol) + Propanoic acid |
| Basic Hydrolysis | OH⁻ (e.g., KOH), aqueous solution | Non-2-enolate (alkoxide) + Propionate salt |
Mechanism :
-
Acidic conditions protonate the carbonyl oxygen, making the ester more electrophilic. A nucleophilic water molecule attacks the carbonyl carbon, leading to elimination of the alcohol and formation of a carboxylic acid .
-
Basic conditions involve deprotonation of the ester oxygen, enhancing nucleophilicity. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the alkoxide and carboxylate salt .
Examples :
-
In analogous ester hydrolysis (e.g., ethyl propenoate), KOH in ethanol converts esters to carboxylic acids .
Esterification and Transesterification
Esterification involves reacting the carboxylic acid with an alcohol, while transesterification swaps the alcohol moiety with another.
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | Acid catalyst (e.g., H₂SO₄), alcohol | New ester (e.g., methanoate) + Water |
| Transesterification | Acid/base catalyst, alcohol | New alcohol + Exchanged ester |
Relevance :
-
(Z)-2-Nonenyl propionate could act as an acid in esterification, reacting with alcohols to form new esters .
-
Transesterification may involve displacement of the nonenyl group by another alcohol under catalytic conditions .
Organometallic Reactions
Esters can participate in organometallic reactions, though direct evidence for (Z)-2-Nonenyl propionate is limited. Analogous systems suggest:
-
Organozinc Reactions : Esters may undergo nucleophilic attack by organozinc reagents (e.g., ZnX–R), leading to β-hydroxyesters .
-
Transition-Metal Catalysis : While not explicitly reported for this compound, esters may interact with metal complexes (e.g., Rh, Ir) in hydroamination or coupling reactions .
Stability and Environmental Considerations
-
Phototoxicity : UV/Vis analysis of similar esters (e.g., (Z)-non-6-enyl acetate) shows minimal absorbance in the 290–700 nm range, indicating low phototoxicity .
-
Degradation Pathways : Esters are prone to hydrolysis under acidic/basic conditions, as discussed. Environmental stability would depend on pH and microbial activity .
Data Table: Key Reactions of (Z)-2-Nonenyl Propionate
Scientific Research Applications
Chemistry:
Synthesis of Fragrances: (Z)-2-Nonenyl propionate is used as a key intermediate in the synthesis of complex fragrance molecules.
Flavor Industry: The compound is utilized to impart fruity notes in food and beverage products.
Biology:
Pheromone Research: (Z)-2-Nonenyl propionate is studied for its role in insect pheromones, aiding in the development of pest control strategies.
Medicine:
Drug Delivery: The ester is explored as a potential prodrug, where it can be hydrolyzed to release active pharmaceutical ingredients.
Industry:
Cosmetics: The compound is incorporated into cosmetic formulations for its pleasant aroma.
Agriculture: It is investigated for its potential use as a bio-based pesticide.
Mechanism of Action
The mechanism of action of (Z)-2-Nonenyl propionate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity odor. In biological systems, the compound can be hydrolyzed by esterases to release (Z)-2-Nonenol and propionic acid, which may further participate in metabolic pathways. The molecular targets and pathways involved in its action are still under investigation, particularly in the context of its pheromonal and bioactive properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length and Double Bond Position
(Z)-2-Hexenyl Propanoate (C₉H₁₆O₂)
This shorter-chain analog shares the Z-configuration and ester group but has a six-carbon chain. While detected in stored-product beetles (e.g., Tribolium castaneum), its specific biological role remains less defined compared to (Z)-2-nonenyl propionate .
3-Methyl-2-(2-Nonenyl)-4-Quinolinone (C₁₉H₂₅NO)
Isolated from the endophytic Bacillus sp., this compound incorporates a nonenyl chain into a quinolinone scaffold. It exhibits α-amylase and α-glucosidase inhibitory activity (IC₅₀: 63.87–649.9 μg/mL), demonstrating that the nonenyl moiety can contribute to enzyme inhibition in non-pheromonal contexts .
Functional Group Modifications
(Z)-2-Nonenol
The alcohol derivative of (Z)-2-nonenyl propionate retains partial bioactivity (70% of original activity at 20 ng), suggesting the hydrocarbon chain and double bond are sufficient for weak receptor interaction. However, the absence of the ester group reduces potency, highlighting its role in stabilizing ligand-receptor binding .
N-Nonanoyl Alanine Methyl Ester (C₁₃H₂₅NO₃)
This synthetic amide derivative replaces the ester with a methylated amide linkage. While structurally analogous, it lacks reported pheromonal or enzymatic activity, underscoring the importance of the ester group in mediating biological effects .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
Structure-Activity Relationship: The Z-configured double bond and ester group in (Z)-2-nonenyl propionate are indispensable for pheromonal activity. Even minor structural alterations (e.g., saturation, chain shortening) significantly impair or abolish bioactivity .
Enzymatic vs. Pheromonal Roles: The nonenyl chain can serve divergent biological roles depending on molecular context. In Bacillus sp., it contributes to enzyme inhibition, whereas in T. castaneum, it mediates intersexual communication .
Volatility and Specificity: Longer-chain analogs like (Z)-2-nonenyl propionate may exhibit greater receptor specificity due to enhanced hydrophobic interactions, whereas shorter analogs (e.g., hexenyl derivatives) might prioritize volatility over target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
